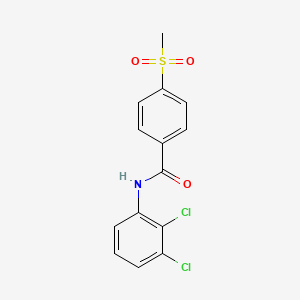

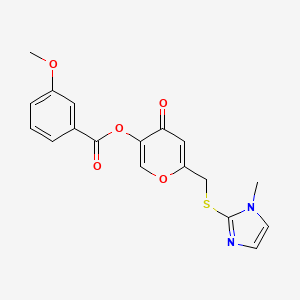

N-(2,3-dichlorophenyl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

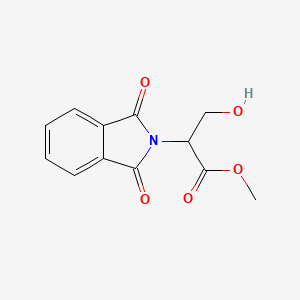

“N-(2,3-dichlorophenyl)-4-(methylsulfonyl)benzamide” is a chemical compound. The molecule contains a total of 47 atoms, including 18 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using quantum chemical computations . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of the compound have been created .Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H14Cl2N2O3S, an average mass of 421.297 Da, and a monoisotopic mass of 420.010223 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 106.7±0.4 cm3, and a polarizability of 42.3±0.5 10-24 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Chemical Synthesis and Biological Screening

N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to produce p-sulfonyl chlorides. These compounds were tested for biological activity against fungi, insects, and weeds, showing the potential of N-(2,3-dichlorophenyl)-4-(methylsulfonyl)benzamide derivatives in various biological applications (Cremlyn, Ellis, & Pinney, 1989).

Electrophysiological Activity

A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives of this compound, demonstrated their potential as selective class III agents in cardiac applications. These compounds showed comparable potency to known class III agents in vitro (Morgan et al., 1990).

Polymer Synthesis

The compound played a role in the synthesis of polyamides and poly(amide–imide)s, indicating its utility in the field of polymer science. The polymers derived from these processes exhibited high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Antipathogenic Activity

A study synthesized acylthioureas derivatives of this compound and tested them against bacterial cells. These compounds showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-21(19,20)10-7-5-9(6-8-10)14(18)17-12-4-2-3-11(15)13(12)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWVICQOCZXKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654025.png)